4-(2-Cyclobutylethoxy)benzaldehyde
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Overview
Description
4-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of benzaldehyde, characterized by the presence of a cyclobutylethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-cyclobutylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclobutylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed:
Oxidation: 4-(2-Cyclobutylethoxy)benzoic acid.
Reduction: 4-(2-Cyclobutylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde, with hydroxyl functionality.
4-Methoxybenzaldehyde: Another derivative with a methoxy group instead of the cyclobutylethoxy group.
Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(2-cyclobutylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-12-4-6-13(7-5-12)15-9-8-11-2-1-3-11/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
RIDFDNVCBBCNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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